2-(5-Methyl-1-benzofuran-2-yl)propanoic acid
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Overview
Description
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent functionalization steps introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize catalytic processes to enhance yield and selectivity. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently . These methods are advantageous due to their scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-10-9(5-7)6-11(15-10)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
PZCIULBVNRTFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C)C(=O)O |
Origin of Product |
United States |
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